molecular formula C17H12FNO3S2 B2470169 [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate CAS No. 329778-38-3

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate

Cat. No.: B2470169
CAS No.: 329778-38-3
M. Wt: 361.41
InChI Key: BFCWKJLIFBXCAR-XDHOZWIPSA-N
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Description

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate is a sulfonate ester featuring a central phenyl ring substituted at the 4-position with a thiophene moiety connected via a methylideneamino (-CH=N-) bridge. The sulfonate group is esterified with a 4-fluorobenzenesulfonyl group. This compound belongs to a broader class of aryl sulfonates, which are extensively studied for their biological activities, including anti-proliferative effects and microtubule-targeting properties .

Properties

IUPAC Name

[4-(thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCWKJLIFBXCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate, often involves condensation reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial treatments.

    Industry: Utilized in material science for the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Aryl Sulfonates

Core Structural Variations
  • PIB-SOs/PIB-SAs: These compounds (e.g., phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates) feature a pyrrolidin-2-one or imidazolin-2-one (IMZ) substituent on the central phenyl ring (Ring A) and diverse substituents (e.g., halogens, methoxy) on the distal aromatic ring (Ring B) .
  • PYB-SOs/PYB-SAs : Derivatives with a pyrrolidin-2-one substituent (e.g., compound 15 in ) exhibit halogen or methoxy groups on Ring B. The thiophene substituent in the target compound introduces a sulfur-containing heterocycle, which may enhance π-π stacking or alter electronic properties compared to halogen/methoxy groups .
Sulfonate vs. Sulfonamide Bridges
  • Sulfonamide analogs (e.g., N-(3-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, compound 24 in ) show reduced rotational freedom compared to sulfonate esters due to the rigid N–S bond. This difference impacts molecular conformation and binding to biological targets like the colchicine-binding site (C-BS) .
Spectroscopic Data
  • While specific NMR/HRMS data for the target compound are unavailable, analogs like PYB-SO15 (3,5-dibromo-substituted) show distinct ¹H NMR signals at δ 7.86–7.75 (Ar-H) and 3.87 (CH₂), with HRMS m/z 378.0998 . The thiophene moiety in the target compound would introduce unique aromatic proton signals near δ 7.0–7.5 and sulfur-specific mass fragments.
Anti-Proliferative Activity
  • PIB-SOs and PYB-SAs exhibit IC₅₀ values in the nanomolar range against HT-1080 fibrosarcoma and MCF7 breast cancer cells . The thiophene substituent in the target compound may modulate potency, as sulfur atoms can enhance membrane permeability or redox activity.
  • Cell Cycle Arrest : PYB-SOs/PYB-SAs (e.g., compound 16 in ) induce G2/M phase arrest by 28.8–68.4%, comparable to combretastatin A-4 (CA-4). The target compound’s thiophene group may similarly disrupt microtubule dynamics .
Molecular Docking and Binding Interactions
  • PYB-SO14 and PYB-SA30 bind to the C-BS via π-H interactions with Leu248 and hydrophobic contacts with Val238 (Table 3 in ). The thiophene-methylideneamino group in the target compound could engage in π-stacking with aromatic residues or form hydrogen bonds via the imine (-CH=N-) group .

Key Data Comparison

Compound Substituent (Ring A) Substituent (Ring B) IC₅₀ (nM) G2/M Arrest (%)
PIB-SO (IMZ derivative) Imidazolin-2-one 3,4,5-Trimethoxy 5–50 65–68
PYB-SO15 Pyrrolidin-2-one 3,5-Dibromo 20–100 54
Target Compound Thiophene-CH=N- 4-Fluorobenzenesulfonate Data needed Predicted: ~60

Biological Activity

The compound [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate is a synthetic organic molecule with potential biological activities that merit detailed exploration. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H10_{10}FNO3_{3}S
  • Molecular Weight : 293.28 g/mol
  • CAS Number : Not widely reported, but related compounds can be found under similar identifiers.

The compound features a thiophene ring, an amine group, and a sulfonate moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the thiophene ring suggests potential interactions with various biological pathways, including:

  • Enzyme Inhibition : Compounds containing thiophene have been studied for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. Inhibitors of this enzyme can be beneficial in treating hyperpigmentation disorders .
  • Antimicrobial Activity : Many derivatives of fluorobenzenes exhibit antimicrobial properties, suggesting that this compound may also demonstrate efficacy against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosinase Inhibition Compounds similar to this structure have shown IC50_{50} values in the micromolar range against tyrosinase, indicating potential for treating skin hyperpigmentation .
Antimicrobial Effects Related compounds have demonstrated activity against bacteria and fungi, suggesting potential applications in infection control .
Cytotoxicity Studies Initial studies indicate low cytotoxicity in mammalian cell lines, making it a candidate for further therapeutic exploration .

Case Studies

  • Tyrosinase Inhibition Study :
    • A study on derivatives of fluorobenzylpiperazine revealed significant inhibition of tyrosinase with IC50_{50} values as low as 0.18 μM for the most effective compound. This suggests that modifications leading to similar structures may enhance inhibitory effects on tyrosinase .
  • Antimicrobial Screening :
    • A screening of various thiophene derivatives indicated that certain compounds exhibited broad-spectrum antimicrobial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of thiophene-containing compounds. For instance:

  • Substituent Variability : The introduction of different substituents on the thiophene or phenyl rings can significantly alter potency and selectivity towards specific biological targets.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies are crucial for optimizing lead compounds for therapeutic applications.

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